Aluminum fluoride

Description

Historical Trajectories and Milestones in Aluminum Fluoride (B91410) Research

The history of aluminum fluoride is intrinsically linked with the broader history of fluorine chemistry and the aluminum industry. While the element fluorine was named in 1813, its isolation proved challenging for decades. gw-project.org The journey of this compound's significance began in earnest in the late 19th and early 20th centuries.

A pivotal moment was the development of the Hall-Héroult process in the late 1880s, which revolutionized aluminum production. noahchemicals.com This electrolytic process required a flux to lower the high melting point of aluminum oxide (alumina), and a mixture containing cryolite (B1665278) (sodium this compound) and this compound proved to be highly effective. noahchemicals.comwikipedia.org This application established this compound as a critical component in metallurgy. noahchemicals.com

In the early 1900s, research took an unexpected turn. A dental condition known as "Colorado brown stain" or mottled teeth, first investigated by Dr. Frederick McKay in Colorado Springs, was observed to be prevalent in certain areas. friscominimolars.comnih.gov For years, the cause was a mystery, though it was noted that affected teeth were surprisingly resistant to decay. friscominimolars.com In 1931, H.V. Churchill, a chief chemist for the Aluminum Company of America (ALCOA), used a more powerful analytical method to test water from Bauxite, Arkansas, a town with a high incidence of mottling, and identified high levels of fluoride as the cause. gw-project.orgfriscominimolars.comnih.gov This discovery, stemming from industrial research related to aluminum byproducts, was a crucial milestone that connected fluoride compounds to biological effects and spurred further investigation into the properties and impacts of fluorides.

These parallel developments—one in industrial metallurgy and the other in public health and chemistry—laid the foundation for a deeper understanding of this compound and its related compounds, setting the stage for its diverse modern applications.

Contemporary Significance of this compound in Advanced Chemical Sciences and Engineering

Today, this compound's role extends far beyond its foundational use in aluminum smelting, where it remains indispensable. persistencemarketresearch.com Over 95% of industrially produced this compound is used in aluminum electrolysis. boulingchem.com In the Hall-Héroult process, it acts as a flux with cryolite to lower the melting point of alumina (B75360) to below 1000 °C and increase the conductivity of the electrolyte bath, thereby reducing energy consumption. noahchemicals.comwikipedia.orgboulingchem.comfluorsid.com

In the realm of advanced materials and chemical synthesis , this compound exhibits significant versatility:

Catalysis: It serves as a potent Lewis acid catalyst in various organic reactions, including the synthesis of fluorocarbons, alkenes, and aromatics. noahchemicals.comboulingchem.comchemkraft.irresearchgate.net High surface area this compound is particularly noted for its exceptional Lewis acidity, playing a crucial role in heterogeneous catalysis for reactions involving C-H and C-F bond activation. researchgate.net

Ceramics and Glass Manufacturing: It is used as a fluxing agent to lower the melting point of materials during the firing of ceramics, contributing to the strength and durability of products like tiles and porcelain. chemkraft.ir In the glass industry, it helps produce high-quality glass and enamels and is an ingredient in the production of fluoroaluminate glasses, which are used in applications like optical fibers. wikipedia.orgchemkraft.irnoahchemicals.com

Optical Applications: Thin films of this compound are used as low-index optical coatings, particularly for applications requiring transparency in the far ultraviolet spectrum. wikipedia.org Research has also explored its use as a barrier layer to slow the oxidation of aluminum mirrors. byu.edu

Furthermore, this compound is finding applications in environmental engineering and biotechnology :

Environmental Remediation: It is employed as a coagulant in wastewater treatment, where it promotes the agglomeration of suspended particles. df-chemicals.com It can also be used for pH adjustment in wastewater and as a gas adsorbent for controlling air pollution from volatile organic compounds (VOCs). df-chemicals.com

Biochemical Research: this compound complexes, which can mimic the structure of phosphate (B84403), are used by researchers to study the mechanistic aspects of phosphoryl transfer reactions. wikipedia.org This has been valuable for investigating the activation of G proteins, which are fundamental to many cellular processes. wikipedia.org

The expanding applications underscore the compound's importance in driving innovation across multiple high-tech industries, including electronics, petrochemicals, and pharmaceuticals. persistencemarketresearch.comchemkraft.ir

Scope and Research Orientations of the Outline

This article provides a focused examination of the chemical compound this compound. The scope is structured to deliver a thorough and scientifically grounded overview, beginning with its historical context and proceeding to its modern-day significance. The primary research orientations are centered on its fundamental properties, its critical role in industrial processes, and its application in advanced scientific fields. The content will delve into detailed research findings concerning its synthesis, material characteristics, and diverse functionalities, supported by structured data for clarity and depth. The discussion will remain strictly within the confines of chemical and engineering sciences, without venturing into dosage, administration, or safety profiles.

Structure

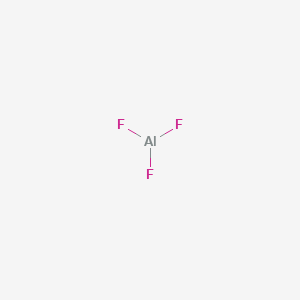

2D Structure

Properties

IUPAC Name |

trifluoroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZUFWVZNOTSEM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aluminium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.976748 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 1238 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, hexagonal crystals | |

CAS No. |

7784-18-1 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1291 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Material Architectures of Aluminum Fluoride

Fabrication of Low-Dimensional and Thin Film Aluminum Fluoride (B91410) Structures

Atomic Layer Deposition (ALD) of Aluminum Fluoride Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of highly conformal and uniform layers with precise thickness control, typically at the atomic scale. This method is particularly well-suited for complex geometries and for applications requiring ultrathin, high-purity films. Several precursor combinations and process variations have been developed for the ALD of this compound.

Precursor Systems and Deposition Conditions: Commonly employed precursor pairs for AlF₃ ALD include trimethylaluminum (B3029685) (TMA) with hydrogen fluoride (HF) or HF-pyridine, and aluminum chloride (AlCl₃) with titanium tetrafluoride (TiF₄). Plasma-enhanced ALD (PEALD), utilizing TMA with SF₆ or H₂ plasma, offers advantages in achieving high purity and lower deposition temperatures.

AlCl₃ and TiF₄: This halide-halide exchange method allows for AlF₃ deposition in a temperature range of 160–340 °C researchgate.netacs.orgaip.org. Growth rates can reach approximately 1.1 Å per cycle at 220 °C researchgate.netacs.org. Films deposited using this method show low levels of Cl and Ti impurities, decreasing with increasing temperature, often below 1 at.% at 280 °C aip.org.

TMA and HF/HF-Pyridine: Using TMA and HF-pyridine, AlF₃ ALD can be performed between 75 °C and 300 °C, with a growth rate of around 1.43 Å/cycle at 100 °C colorado.edu. Films deposited via this route are nearly stoichiometric AlF₃ with minimal oxygen impurities (~2 at.%) colorado.edu.

TMA and SF₆ Plasma: This PEALD approach enables deposition between 50 °C and 300 °C, with growth rates ranging from 1.50 Å to 0.55 Å per cycle researchgate.netaip.org. The resulting films exhibit high purity and a density close to the bulk value researchgate.netaip.org.

TMA, HF-P, and H Radicals: Both thermal ALD and PEALD using these precursors have been investigated. At 100 °C, thermal ALD yields a growth rate of 1.1 Å/cycle, while PEALD yields 0.7 Å/cycle aip.org. PEALD films in this system may contain Al-rich clusters aip.org.

Film Properties: AlF₃ thin films deposited by ALD typically exhibit a low refractive index, generally between 1.35 and 1.40 across various wavelengths researchgate.netresearchgate.netaip.orgaip.org. They possess a wide bandgap exceeding 10 eV researchgate.netaip.org. At lower deposition temperatures, the films are often amorphous, with crystallinity increasing at higher temperatures aip.org. Impurity levels, particularly oxygen, are generally kept low through careful process control colorado.eduaip.org.

Table 1: this compound Atomic Layer Deposition Parameters and Properties

| Precursor Pair | Deposition Temperature Range (°C) | Growth Rate (Å/cycle) | Refractive Index (at specific wavelength) | Key Film Properties | Reference(s) |

| AlCl₃ / TiF₄ | 160–340 | ~1.1 (at 220°C) | 1.36 (at 580 nm) | Amorphous below 260°C, crystallinity increases at higher temps. Low Cl/Ti impurities. | researchgate.netacs.orgaip.org |

| TMA / HF-Pyridine | 75–300 | 1.43 (at 100°C) | Not specified for this method | Nearly stoichiometric AlF₃, ~2 at.% O impurity. | colorado.edu |

| TMA / SF₆ Plasma | 50–300 | 1.50–0.55 | 1.35 (at 633 nm) | High purity, density ~2.8 g/cm³. | researchgate.netaip.org |

| TMA / HF-P / H Radicals (Thermal) | 100 | 1.1 | Not specified for this method | ~2 at.% O impurity. | aip.org |

| TMA / HF-P / H Radicals (PEALD) | 100 | 0.7 | Not specified for this method | ~2 at.% O impurity. May contain Al-rich clusters (14%). | aip.org |

| Optimal PEALD (general) | 200–250 | 0.75–0.8 | Not specified for this method | Optimized for FUV mirror stability. | spiedigitallibrary.orgresearchgate.net |

Surface Passivation and Overcoat Engineering

This compound plays a significant role in surface passivation and overcoat engineering across various technological domains, primarily by forming protective layers that enhance material stability and device performance.

Passivation of Aluminum Mirrors: In ultraviolet (UV) optics, AlF₃ serves as a protective layer for aluminum mirrors, preventing degradation caused by native oxide formation and enhancing reflectance in the far-UV (FUV) range. Low-temperature plasma-enhanced ALD (PEALD) using electron-beam generated plasmas, often with SF₆ or NF₃ gas mixtures, is employed to simultaneously etch away the native oxide and deposit a conformal AlF₃ passivation layer spiedigitallibrary.orgresearchgate.netosti.gov. NF₃ has shown to be more efficient than SF₆ due to higher atomic fluorine content optica.org. Optimal deposition temperatures for AlF₃ on mirrors are typically between 200–250 °C, contributing to improved FUV reflectance and mirror stability researchgate.net. While PEALD AlF₃ can exhibit Al-rich clusters that contribute to UV absorption, thermal ALD processes have demonstrated reduced absorption asu.edu.

Passivation in Other Systems:

Perovskite Solar Cells: While direct AlF₃ passivation is less common, fluoride-based treatments in general are utilized to passivate inorganic perovskite materials, reducing non-radiative recombination and improving photovoltaic efficiency and stability researchgate.netnih.govrsc.orgresearchgate.net.

Lithium-Ion Batteries: AlF₃ coatings are extensively used to enhance the performance of both cathode and anode materials in lithium-ion batteries rsc.orgresearchgate.netaimspress.comresearchgate.netaimspress.com. For cathodes, AlF₃ coatings improve high-voltage cycling stability, capacity retention, and rate capability by forming a protective layer that mitigates electrolyte-electrode reactions and acts as an HF scavenger aimspress.comaimspress.com. For anodes, AlF₃ coatings contribute to a more stable and conductive solid electrode interphase layer, boosting rate performance and cycle life rsc.org. AlF₃ also protects the aluminum current collector from electrolyte corrosion aimspress.comaimspress.com.

Overcoat Engineering: The integration of AlF₃ into multilayer structures, such as AlF₃/polyimide nanolaminates deposited by ALD, can lead to synergistic improvements in dielectric properties, including enhanced dielectric constants and reduced leakage currents mdpi.com. The presence of excess fluorine in ALD-grown AlF₃ films can also create metal vacancies, potentially improving lithium-ion conductivity researchgate.net.

Preparation and Characterization of this compound Hydrates and Solvates

This compound exists not only in its anhydrous form but also as various hydrates and solvates, which are often intermediates in synthesis or possess unique properties themselves. Their preparation typically involves aqueous precipitation or reactions in specific solvents, followed by comprehensive characterization.

Preparation Methods: A common route for preparing this compound hydrates involves the reaction of aluminum sources with hydrofluoric acid (HF) in aqueous solutions. For instance, aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃) can be dissolved in aqueous HF, leading to the precipitation of this compound trihydrate (AlF₃·3H₂O) researchgate.netmdpi.com. Other methods include:

Template-Assisted Synthesis: Utilizing carbon templates, such as sucrose-impregnated γ-Al₂O₃, followed by fluorination with HF and subsequent removal of the template, can yield high surface area AlF₃, often in its α or β trihydrate forms researchgate.netniscpr.res.inrsc.org.

Ionothermal Synthesis: Employing ionic liquids as both solvents and fluoride sources can facilitate the synthesis of specific hydrates, such as this compound hexahydrate (AlF₃·6H₂O) researchgate.netresearchgate.net.

Mechanochemical Reactions: These can produce this compound hydrates with varying Al/F molar ratios and structural disorder researchgate.net.

Byproduct Utilization: Processes involving fluosilicic acid and ammonium (B1175870) bicarbonate can be used to synthesize this compound hydrates from industrial byproducts google.com. This compound hydroxy hydrate (B1144303) (AFHH) can be synthesized from waste cryolite (B1665278) nih.gov.

Characterization Techniques: A suite of analytical techniques is employed to elucidate the structure, composition, and properties of this compound hydrates and solvates:

X-ray Powder Diffraction (XRD): Essential for identifying crystalline phases, including different polymorphs of hydrates like α- and β-AlF₃·3H₂O researchgate.netniscpr.res.inrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to determine the water content and study thermal decomposition behavior, crucial for identifying hydrates and solvates researchgate.netresearchgate.netmdpi.comscielo.br.

Spectroscopic Methods (FTIR, NMR): Infrared (IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (²⁷Al, ¹⁹F MAS NMR) provide information on chemical bonding, coordination environments, and structural features researchgate.netniscpr.res.inresearchgate.netresearchgate.netnih.govmdpi.com.

Surface Area Analysis (BET/Physisorption): Techniques like nitrogen physisorption are used to quantify the surface area of synthesized materials, particularly important for high surface area AlF₃ derived from hydrates researchgate.netniscpr.res.in.

Microscopy (SEM, AFM) and Elemental Analysis (EDX, XPS): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) reveal morphology and surface topography, while Energy-dispersive X-ray spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) determine elemental composition and chemical states researchgate.netaip.orgresearchgate.netmdpi.comniscpr.res.inresearchgate.net.

Known Hydrates and Solvates: Several hydrates of this compound are known, including:

Monohydrate (AlF₃·H₂O) mdpi.comresearchgate.netresearchgate.netwikipedia.org

Trihydrate (α- and β-AlF₃·3H₂O) mdpi.comniscpr.res.inrsc.orgresearchgate.netresearchgate.netgoogle.comnih.govwikipedia.org

Hexahydrate (AlF₃·6H₂O) researchgate.netresearchgate.netwikipedia.org

Nonahydrate (AlF₃·9H₂O) researchgate.netresearchgate.netwikipedia.org

this compound hydroxy hydrate (AFHH) nih.gov

The thermal decomposition of AlF₃·3H₂O can yield anhydrous AlF₃ with high specific surface areas, typically ranging from 120 to 60 m²/g, depending on the treatment temperature researchgate.net. These hydrates are generally stable in ambient conditions and can serve as precursors for anhydrous AlF₃ or as functional materials themselves.

Compound List:

this compound (AlF₃)

this compound monohydrate (AlF₃·H₂O)

this compound trihydrate (α-AlF₃·3H₂O, β-AlF₃·3H₂O)

this compound hexahydrate (AlF₃·6H₂O)

this compound nonahydrate (AlF₃·9H₂O)

this compound hydroxy hydrate (AFHH)

Crystallographic Features, Electronic Structure, and Phase Transformations of Aluminum Fluoride

Analysis of Pore Structure and Surface Area Characteristics (BET N₂ Physisorption)

The determination of surface area and pore structure is crucial for understanding the behavior and potential applications of aluminum fluoride (B91410) (AlF₃). The Brunauer-Emmett-Teller (BET) method, utilizing nitrogen (N₂) physisorption at cryogenic temperatures (typically 77 K), is the standard technique for quantifying these properties iitd.ac.inmicromeritics.comhoriba.comjainuniversity.ac.inanton-paar.com. This method relies on the physical adsorption of gas molecules onto the material's surface and within its pores, allowing for the calculation of specific surface area, pore volume, and pore size distribution iitd.ac.inmicromeritics.comhoriba.com.

Research has shown that the synthesis method significantly influences the surface area and porosity of AlF₃. For instance, high surface area (HS) aluminum fluoride has been synthesized and characterized, with its pore structure and disorder being evident from BET-N₂ adsorption-desorption isotherms psu.edu. Direct fluorination of γ-Al₂O₃ under HF atmosphere at 400 °C yielded α-AlF₃ with a specific surface area of 17 m²/g niscpr.res.in. In contrast, using a precursor like β-AlF₃·3H₂O for α-AlF₃ synthesis resulted in a significantly higher surface area of 123 m²/g niscpr.res.in. Standard BET instruments are capable of measuring specific surface areas typically from 0.01 m²/g upwards, with lower surface area materials measurable using alternative adsorbates like krypton iitd.ac.injainuniversity.ac.inmicrotrac.com. The pore size distribution analysis generally covers a range from approximately 0.35 nm to 500 nm in diameter iitd.ac.injainuniversity.ac.inanton-paar.commicrotrac.combsd-sorb.com.

Table 3.4.1: Reported BET Surface Areas for this compound Preparations

| Preparation Method / Precursor | Resulting AlF₃ Phase | Reported BET Surface Area (m²/g) | Reference |

| Direct fluorination of γ-Al₂O₃ at 400 °C | α-AlF₃ | 17 | niscpr.res.in |

| Synthesis from β-AlF₃·3H₂O precursor | α-AlF₃ | 123 | niscpr.res.in |

| General instrument capability (N₂ adsorption) | - | ≥ 0.01 | iitd.ac.injainuniversity.ac.in |

| General instrument capability (Krypton adsorption) | - | ≥ 0.0005 | iitd.ac.inmicrotrac.com |

Thermal Analysis of Phase Transitions and Structural Stability (DTA, TG/DTA)

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis coupled with DTA (TG/DTA) are instrumental in elucidating the phase transition temperatures and structural stability of this compound psu.edueag.comabo.fi. These methods monitor changes in sample mass and/or temperature differences relative to a reference as a function of temperature, revealing thermal events like phase transformations, decomposition, and dehydration eag.comabo.fi.

The thermodynamically stable phase of this compound at room temperature is the rhombohedral α-AlF₃ psu.edu. This phase undergoes an endothermic phase transition to a cubic high-temperature phase at approximately 451°C, as evidenced by a peak in DTA measurements psu.edu. Associated with this structural change, Raman active modes characteristic of the rhombohedral phase diminish and disappear around 460°C psu.edu.

In terms of structural stability, thin films of AlF₃ have demonstrated stability up to approximately 750 K (around 477°C). Beyond this temperature, desorption in molecular form begins to occur, with significant desorption noted around 760 K (approximately 487°C) conicet.gov.arresearchgate.net.

The thermal behavior of hydrated this compound, such as this compound trihydrate (AlF₃·3H₂O), involves complex dehydration processes. TG-DTG analyses indicate that AlF₃·3H₂O undergoes staged decomposition. Initial stages involve the removal of loosely bound water and chemically bound water, leading to the formation of AlF₃·0.5H₂O and subsequently AlF₃, occurring within temperature ranges from 108°C up to 550°C researchgate.net. Specifically, the formation of AlF₃ from AlF₃·3H₂O, accompanied by the release of chemically bound water, has been observed with an endothermic peak around 137°C researchgate.net.

Table 3.5.1: Thermal Events and Phase Transitions of this compound

| Material / Event | Temperature (°C) | Thermal Signature (DTA/TG) | Notes | Reference |

| α-AlF₃ → Cubic phase transition | ~451 | Endothermic Peak | Observed via DTA | psu.edu |

| Disappearance of Raman active modes (α-AlF₃) | ~460 | - | Corresponds to phase transition | psu.edu |

| Structural stability limit of thicker AlF₃ films | ~477 (750 K) | - | Stable up to this temperature | conicet.gov.arresearchgate.net |

| Molecular desorption onset for AlF₃ films | ~487 (760 K) | - | Desorption begins | conicet.gov.arresearchgate.net |

| AlF₃·0.5H₂O → AlF₃ + 0.5H₂O (Dehydration stage II) | 277–550 | Weight Loss | Formation of anhydrous AlF₃ | researchgate.net |

| AlF₃·3H₂O → Al₂O₃ + 6HF (Decomposition stage III) | >380 | Weight Loss | Formation of alumina (B75360) and hydrogen fluoride | researchgate.net |

| Dehydration and formation of AlF₃ from AlF₃·3H₂O (Stage I) | 108–277 | Weight Loss | Removal of water | researchgate.net |

| Removal of chemically bound water and formation of AlF₃ from AlF₃·3H₂O | ~137 | Endothermic Peak | Observed in DTA | researchgate.net |

Theoretical and Computational Chemistry of Aluminum Fluoride

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to calculate the electronic structure and ground-state properties of materials like aluminum fluoride (B91410). mpg.de This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mpg.deyoutube.com DFT allows for the quantitative understanding of material properties from fundamental quantum mechanical laws, offering a computationally feasible alternative to solving the many-body Schrödinger equation by focusing on the electron density, a function of only three spatial coordinates. mpg.de

In practice, DFT calculations are widely used to determine structural properties of solids. For fluoride compounds, DFT studies within the local density approximation (LDA) have been employed to calculate ground-state electronic properties. These calculations for various fluorite crystals have shown good agreement with experimental data and previous theoretical results regarding properties like lattice constants and bulk moduli. researchgate.net DFT can also elucidate the electronic band structure and the density of states, providing insights into the electronic nature of the material, such as its band gap. researchgate.net While specific DFT results for AlF₃ were not detailed in the provided sources, the methodology is standard for such crystalline solids.

Table 1: Examples of Properties Calculated Using DFT for Solids This table is illustrative of the types of data obtained from DFT calculations as described in the sources.

| Property | Typical Accuracy/Observation | Source |

| Lattice Constants | Usually accurate to within a few percent with LDA. | mpg.de |

| Bulk Moduli | Relative errors can be large; improvements with different functionals are statistical. | mpg.de |

| Band Gaps | Calculated values are compared with experimental data to validate the method. | researchgate.net |

Molecular Dynamics and Ab Initio Simulations of Diffusion and Intercalation Mechanisms

Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) are powerful simulation techniques for studying the dynamic behavior of atoms and ions, including diffusion in molten salts and at interfaces. AIMD, in particular, combines classical molecular dynamics with electronic structure calculations (often DFT), providing a more accurate description of interatomic forces. escholarship.org

AIMD simulations have been successfully applied to investigate the ionic structure and transport properties of molten fluoride salt systems containing aluminum fluoride, which are relevant to industrial processes like aluminum electrolysis. mdpi.comresearchgate.net In a study of the K₃AlF₆-2.2NaF-AlF₃ molten system, AIMD was used to elucidate the microstructure and diffusion of various ions. mdpi.com The simulations revealed that the primary complex ion species are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.comresearchgate.net The study also determined the relative diffusion rates of the ions in the system, finding that aluminum has the lowest diffusion ability compared to sodium, potassium, and fluoride ions. mdpi.comresearchgate.net Such simulations provide fundamental data that can help in optimizing industrial processes. mdpi.com

Studies on related aluminum compounds, such as alumina (B75360) (Al₂O₃), also utilize MD to investigate diffusion. For instance, MD simulations of the α-Al₂O₃/AlSi12 interface showed that the self-diffusion coefficient for aluminum atoms in alumina is higher than that for oxygen atoms. mdpi.com These computational approaches are essential for understanding the mechanisms of atomic and ionic transport at high temperatures. mdpi.com

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling, primarily using DFT, is instrumental in uncovering the detailed mechanisms of chemical reactions involving this compound. A significant area of research has been the fluorination of alumina (Al₂O₃) surfaces, which is critical for understanding the reactivity of aluminum particles passivated by an oxide shell. nih.govacs.orgttu.edu

DFT calculations have been performed to model the exothermic surface reactions between alumina and various fluorinated molecules like HF, CH₃F, and CF₄. nih.govacs.org These studies model the alumina surface using clusters of atoms and investigate how fluorinated species react with surface hydroxyl (-OH) groups to form Al-F bonds. ttu.eduaip.org The calculations reveal the reaction pathways and associated energy changes, showing that such reactions are energetically favorable. nih.govacs.org

Key mechanistic insights from these computational studies include:

Active Sites: The reactivity depends on the type of active site on the alumina surface. Reactions at terminal hydroxyl groups (bound to one Al atom) are more energetic than those at bridging hydroxyl groups. nih.govacs.orgttu.edu

Reactant Species: The energy released during the fluorination reaction varies with the fluorinating agent. For terminal -OH bonds, the exothermicity decreases in the order CF₄ > HF > CH₃F. nih.govacs.orgttu.edu

Coordination Effects: The reaction mechanism is influenced by the coordination number of the aluminum atom at the active site. Models representing four-, five-, and six-coordinated aluminum atoms have been used to study the fluorination process. aip.org

These computational findings connect molecular-level reaction kinetics to macroscopic energy measurements, helping to explain how surface treatments can facilitate the ignition and combustion of aluminum particles. nih.govacs.orgresearchgate.net

Table 2: Relative Exothermicity of Alumina Surface Fluorination

| Fluorinating Reactant | Relative Energy Output | Source |

| CF₄ | Highest | nih.govacs.orgttu.edu |

| HF | Intermediate | nih.govacs.orgttu.edu |

| CH₃F | Lowest | nih.govacs.orgttu.edu |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides essential tools for predicting spectroscopic parameters, which aids in the identification and structural characterization of molecules. The prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for fluorinated compounds is a key application of these methods. rsc.orgnsf.gov

DFT-based procedures are commonly evaluated for their ability to predict ¹⁹F NMR chemical shifts with a good balance of accuracy and modest computational cost. rsc.org The process involves calculating the magnetic shielding tensor for the fluorine nuclei in a molecule, from which the chemical shift is derived. The accuracy of these predictions depends on the chosen DFT functional and basis set. rsc.orgnsf.gov For instance, studies have recommended methods like ωB97XD/aug-cc-pvdz for their performance. rsc.org

When predicting NMR parameters, several factors must be considered:

Dispersion Corrections: Including dispersion corrections in the DFT methodology can improve the accuracy of calculated NMR parameters to within a few parts per million (ppm) of experimental values. nih.gov

Solvation Models: The inclusion of implicit solvation models to mimic the effect of a solvent can be evaluated, though in some cases, gas-phase calculations have been found to be more accurate. nih.gov

Basis Sets: The choice of basis set is critical. For fluorine, adding a second diffuse function or extra polarization may not necessarily improve accuracy due to fluorine's high electronegativity, which limits the polarizability of its electron density. nsf.govnih.gov

These computational tools are valuable for characterizing reaction intermediates and products, helping to elucidate mechanistic pathways in reactions involving fluorinated species. rsc.org

Theoretical Frameworks for Aluminum-Fluoride Complexation and Coordination Geometries

Theoretical and computational frameworks are crucial for understanding the complexation of aluminum ions with fluoride ions in solution, which leads to the formation of various aluminum-fluoride species (AlFₓ). The distribution of these complexes is highly dependent on factors like pH, fluoride concentration, and the ionic strength of the solution. researchgate.net

In aqueous solutions, the Al³⁺ ion is typically hydrated, forming species like [Al(H₂O)₆]³⁺ at low pH. nih.gov As fluoride is introduced, a series of complexation equilibria occur, forming species such as AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻, AlF₅²⁻, and AlF₆³⁻. researchgate.net Computational studies, along with experimental techniques like ²⁷Al NMR, have provided significant insights into the coordination geometries of these complexes. mdpi.com

Key findings from these theoretical and experimental frameworks include:

Predominant Geometry: In the absence of other competing ligands and at a pH below 8, the octahedral coordination sphere is predominant for fluoroaluminate complexes in aqueous solutions. mdpi.com This includes aquated species like AlF₂⁺·4H₂O, AlF₃·3H₂O, and AlF₄⁻·2H₂O. mdpi.com

Biological Mimicry: Aluminum-fluoride complexes are of significant interest in biochemistry because they can act as mimics of the phosphate (B84403) group, thereby influencing the activity of essential enzymes like phosphoryl transferases. mdpi.com

Structural Preference in Enzymes: In the active sites of enzymes, an octahedral configuration of aluminum in AlFₓ complexes is generally preferred over a trigonal-bipyramidal structure. mdpi.com

The study of these complexation equilibria and coordination geometries is essential for understanding the role and behavior of this compound in both industrial and biological systems.

Catalytic Properties and Reaction Mechanisms Involving Aluminum Fluoride

Aluminum Fluoride (B91410) as a Solid Lewis Acid Catalyst

Aluminum fluoride, particularly in its amorphous, high-surface area forms, exhibits extraordinary Lewis acidity researchgate.netmdpi.comrsc.orgchemistryviews.orgacs.orgwikipedia.orggeeksforgeeks.orgthieme-connect.com. This potent acidity allows it to function effectively as a heterogeneous catalyst in a wide array of reactions. Unlike traditional homogeneous Lewis acids, solid AlF₃ catalysts offer advantages in terms of ease of separation and recyclability. The Lewis acidity of AlF₃-based materials is often attributed to the presence of coordinatively unsaturated aluminum (CUS) sites on their surfaces, which are readily accessible to reactant molecules researchgate.netmdpi.comacs.orgcapes.gov.brrsc.orgresearchgate.net. These CUS sites, typically five-fold or four-fold coordinated aluminum atoms, can be characterized using probe molecules like carbon monoxide (CO), where characteristic frequency shifts in FTIR spectroscopy indicate the strength of the Lewis acid sites researchgate.netmdpi.com. The amorphous nature of catalysts like ACF and HS-AlF₃, often prepared via sol-gel methods or other specialized techniques, contributes to a higher density of these active sites compared to crystalline forms researchgate.netbeilstein-journals.org.

Mechanistic Investigations of Lewis Acid Catalysis by this compound

The catalytic prowess of this compound is deeply rooted in its ability to activate various chemical bonds, facilitating complex organic transformations through well-defined mechanistic pathways.

C-H and C-F Bond Activation Processes

This compound catalysts are highly effective in the activation of both C-H and C-F bonds. In C-H bond activation, AlF₃-based materials catalyze hydrogen-deuterium (H/D) exchange reactions with alkanes and aromatic hydrocarbons. For instance, high-surface this compound (HS-AlF₃) and aluminum chlorofluoride (ACF) have demonstrated the ability to activate C-H bonds in cyclohexane (B81311) and benzene (B151609) under relatively mild conditions, facilitating isotopic labeling uni-koeln.desigmaaldrich.comnih.gov.

The activation of strong C-F bonds is another significant area where AlF₃ excels. These catalysts can cleave C-F bonds in various fluoroalkanes and fluoroalkenes, a challenging task due to the high bond dissociation energy of C-F bonds thieme-connect.combeilstein-journals.orgcas.cn. Both sp² and sp³ hybridized C-F bonds can be activated, often in conjunction with a hydrogen source like silanes or germanes, leading to hydrodefluorination or dehydrofluorination reactions beilstein-journals.orgrsc.orgnih.govucl.ac.uk.

Hydroarylation and Dehydrofluorination Reactions

This compound catalysts are instrumental in hydroarylation reactions, which involve the addition of an arene to an olefin. ACF, for example, efficiently catalyzes the alkylation of benzene and toluene (B28343) with ethylene (B1197577) or propylene, yielding alkylated arenes with high conversions researchgate.netbeilstein-journals.org. The regioselectivity observed in these reactions typically follows Markovnikov's rule for non-fluorinated olefins, while fluorinated olefins can exhibit anti-Markovnikov selectivity, often linked to concurrent C-F bond activation researchgate.net.

Dehydrofluorination, the elimination of hydrogen fluoride (HF) from hydrofluorocarbons (HFCs), is a key reaction catalyzed by this compound. This process is vital for the production of hydrofluoroolefins (HFOs), which are environmentally friendlier refrigerants. AlF₃-based catalysts facilitate this transformation, often under mild temperatures, by activating both the C-F and C-H bonds involved in the elimination process chemistryviews.orgresearchgate.netbeilstein-journals.orgmatec-conferences.orgresearchgate.netgoogle.comnih.govchemrxiv.org.

Role of Surface Acidity and Coordinatively Unsaturated Aluminum Sites

The catalytic activity of this compound is intrinsically linked to its surface properties, specifically the presence and nature of its Lewis acid sites. These sites are predominantly identified as coordinatively unsaturated aluminum (CUS) atoms, which are exposed on the catalyst surface due to the material's structure and morphology researchgate.netmdpi.comacs.orgcapes.gov.brrsc.orgresearchgate.net. The Lewis acidity of these sites arises from the electron deficiency of the aluminum cation, which is enhanced by the surrounding electronegative fluoride anions.

Characterization techniques, such as FTIR spectroscopy with CO as a probe molecule, reveal that different coordination numbers of aluminum (e.g., four-fold or five-fold) contribute to varying Lewis acid strengths researchgate.netmdpi.com. Nanostructured and amorphous forms of this compound, such as ACF and HS-AlF₃, typically possess a higher concentration of these catalytically active CUS sites, leading to superior catalytic performance compared to bulk or crystalline forms researchgate.netbeilstein-journals.org. The presence of chlorine in ACF, for instance, distorts the structure, contributing to its high Lewis acidity and amorphous nature beilstein-journals.org.

Catalytic Applications in Organic Synthesis

The robust Lewis acidity and versatile reactivity of this compound make it a valuable catalyst in several key areas of organic synthesis.

Synthesis of Hydrofluoroolefins (HFOs)

One of the most significant applications of this compound catalysts is in the synthesis of hydrofluoroolefins (HFOs) through the dehydrofluorination of hydrofluorocarbons (HFCs) chemistryviews.orgbeilstein-journals.orgmatec-conferences.orggoogle.comnih.govchemrxiv.org. HFOs are considered next-generation refrigerants and blowing agents due to their low global warming potential (GWP) and zero ozone depletion potential (ODP), making their efficient synthesis a critical industrial objective. AlF₃-based catalysts, including ACF and Ni/AlF₃ systems, facilitate the selective removal of HF from HFCs like HFC-245fa, HFC-245cb, and HFC-245eb, yielding commercially important HFOs such as HFO-1234yf and HFO-1234ze chemistryviews.orgnih.govmatec-conferences.orgnih.govchemrxiv.org. These reactions can be achieved under relatively mild conditions, showcasing the catalytic efficiency of this compound materials.

Data Tables

Table 1: H/D Exchange Catalyzed by Aluminum Fluorides

| Catalyst | Reactants | Conditions | Conversion (%) | Product Distribution (Ratio) | Citation |

| HS-AlF₃ | C₆D₆ + C₆H₁₂ (0.95 mmol) | 110 °C, 22 h (CH bonds:catalyst=23) | 34 | Cyclohexane-dₓ : Methylcyclopentane-dₓ (88:12) | uni-koeln.de |

| ACF | C₆D₆ + C₆H₁₂ (0.95 mmol) | 110 °C, 22 h (CH bonds:catalyst=23) | 63 | Cyclohexane-dₓ : Methylcyclopentane-dₓ (similar to HS-AlF₃) | uni-koeln.de |

| HS-AlF₃ or ACF | C₆D₁₂ + Benzene (1.12 mmol) | 110 °C, 22 h (CH bonds:catalyst=13) | 86 | Deuterated Benzene | uni-koeln.de |

Table 2: Dehydrofluorination of Hydrofluoroalkanes Catalyzed by Ni/AlF₃

| Catalyst | Reactant | Conditions | Conversion (%) | Product(s) | Citation |

| Ni/AlF₃ | CF₃CFH₂ | 430 °C, 30 h | 29.3 | Fluoroolefins | matec-conferences.org |

| Ni/AlF₃ | CF₂HCH₃ | 250 °C, 30 h | 31.8 | Fluoroolefins | matec-conferences.org |

| ACF | HFC-245fa | Mild conditions | Not specified | Hydrofluoroolefins (e.g., HFO-1234yf, HFO-1234ze) | chemistryviews.orgnih.gov |

Compound List

this compound (AlF₃)

Aluminum chlorofluoride (ACF)

High-surface this compound (HS-AlF₃)

Cyclohexane

Cyclopentane

Benzene

Toluene

Ethylene

Propylene

1,3,5-trifluorobenzene (B1201519)

Pentafluorobenzene

Hydrofluoroolefins (HFOs)

Hydrofluorocarbons (HFCs)

1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa)

1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb)

1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb)

2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf)

1,3,3,3-tetrafluoropropene (HFO-1234ze)

Hexafluoropropene

Germanes

Silanes

Antimony pentafluoride (SbF₅)

Alumina (B75360) (Al₂O₃)

Hydrogen fluoride (HF)

Pentafluoroorthotellurate ([−OTeF₅])

Advanced Materials Science and Engineering Applications of Aluminum Fluoride: a Research Perspective

Optical and Photonic Materials Research

Aluminum fluoride (B91410) has emerged as a key material in the development of advanced optical components, particularly those requiring high performance in the ultraviolet spectrum. Its properties lend themselves to applications ranging from specialized coatings to intricate optical filters.

Development of UV Transparent Coatings and Mirrors

AlF₃ is recognized for its promising optical applications in the ultraviolet (UV) wavelength range due to its low refractive index and high transparency. Research has focused on its use in developing UV-transparent coatings and mirrors, including antireflection coatings, dielectric mirrors, and protective layers for aluminum mirrors. Atomic Layer Deposition (ALD) has proven to be a critical technique for fabricating high-quality AlF₃ thin films for these purposes. Films deposited via ALD at temperatures between 100 and 200 °C have demonstrated low optical loss, measured at less than 0.2% from visible wavelengths down to 200 nm. aip.orgaip.orgepa.gov These films are typically amorphous and exhibit moderate tensile stress. aip.orgaip.orgepa.gov Crucially, analysis indicates an absence of residual aluminum oxide components, making these films suitable for applications at even shorter UV wavelengths. aip.orgaip.orgepa.gov

AlF₃ is also considered a viable substitute for magnesium fluoride (MgF₂) in protecting aluminum mirrors from oxidation, particularly for far-ultraviolet (FUV) applications. researchgate.netnasa.govnasa.govnasa.gov Pure aluminum exhibits high reflectance across a broad spectrum but degrades in the FUV range (90-130 nm) due to native aluminum oxide formation. nasa.govnasa.gov AlF₃ overcoats, typically around 2-3 nm thick, effectively prevent this oxidation, enabling Al mirrors to maintain high reflectance in the FUV spectrum and operate without surface oxidation in the 90-160 nm range. nasa.govnasa.gov The transmission range of AlF₃ is reported to be from 200 to 8000 nm, with evaporation occurring at temperatures between 800-1000 °C using electron beam, Mo, or Ta sources. loradchemical.com

Table 1: Optical Properties of Aluminum Fluoride Thin Films

| Property | Value(s) | Wavelength/Conditions | Source(s) |

| Refractive Index | 1.36 | 550 nm | loradchemical.com |

| Refractive Index | 1.35 | 633 nm | researchgate.net |

| Refractive Index | 1.36–1.40 | Various | mdpi.comacs.org |

| Optical Loss | < 0.2% | 200–800 nm | aip.orgaip.orgepa.gov |

| Transmission Range | 200–8000 nm | loradchemical.com | |

| Evaporation Temperature | 800–1000 °C | loradchemical.com | |

| Stress | 42–105 MPa (tensile) | As deposited | aip.orgaip.orgepa.gov |

Engineering of Low Refractive Index Thin Films

The inherently low refractive index of AlF₃ is a critical characteristic for its application in thin-film optical coatings. Research has explored its use as a low-index material, often in conjunction with other compounds like aluminum oxide (Al₂O₃), to engineer optical coatings with tailored refractive indices. optica.orgresearchgate.netoptica.org By intermixing Al₂O₃ and AlF₃ using physical vapor deposition techniques, optical coatings with flexible refractive indices ranging from 1.40 to 1.75 in the deep ultraviolet (DUV) spectral region can be achieved. optica.orgresearchgate.netoptica.org The extinction coefficients for these mixture films typically fall between less than 1x10⁻⁴ and 2x10⁻³. optica.orgresearchgate.netoptica.org Furthermore, AlF₃ films deposited via ALD exhibit an amorphous structure and low surface roughness (less than 4 Å RMS), which is beneficial for reducing scatter loss in optical applications. aip.org AlF₃ also shows potential as an artificial solid electrolyte interphase (SEI) layer for protecting electrodes in batteries. researchgate.net

Integration into Oxyfluoride Glasses for Tailored Optical Properties

While much of the research on AlF₃ in optical materials focuses on thin films and coatings, its properties suggest potential for integration into glass matrices to tailor optical characteristics. However, the direct integration of AlF₃ into bulk oxyfluoride glasses for specific optical property tuning is less extensively documented in the provided research snippets compared to its thin-film applications. The primary focus remains on its use in multilayer optical structures and as protective layers, leveraging its low refractive index and UV transparency. aip.orgaip.orgepa.govresearchgate.netnasa.govnasa.govnasa.govloradchemical.comresearchgate.netacs.orgoptica.orgresearchgate.netoptica.orgresearchgate.netmaterion.comnanorh.comsamaterials.comaip.orgamazonaws.comspiedigitallibrary.orgarxiv.orgspiedigitallibrary.org

Energy Storage Systems Research

This compound is also being investigated for its role in advancing energy storage technologies, particularly in the development of safer and more efficient aluminum-ion (Al-ion) batteries.

This compound as a Solid-State Electrolyte Component in Aluminum-Ion Batteries

A significant area of research involves the incorporation of AlF₃ into electrolytes for Al-ion batteries to create solid-state electrolytes. This approach aims to overcome the limitations of traditional liquid electrolytes, such as corrosion of the aluminum anode and sensitivity to moisture, thereby enhancing battery safety and stability. eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media The inclusion of AlF₃, often in a porous 3D structure, facilitates the movement of aluminum ions, leading to increased ionic conductivity. eurekalert.orgrinnovabili.netess-news.com

One notable development is an Al-ion battery utilizing an AlF₃-based solid-state electrolyte that has demonstrated exceptional longevity, achieving 10,000 charge-discharge cycles with less than a 1% loss in capacity. eurekalert.orgrinnovabili.nettheenergymix.comess-news.com The AlF₃ framework can function as a solid diluent, improving ion migration and mitigating anode corrosion. acs.orgnih.gov Furthermore, the recyclability of the AlF₃ component is a key advantage, with reports indicating up to 80% recovery and reuse. rinnovabili.netess-news.comnih.gov While some research discusses Li-containing metal fluorides like β-Li₃AlF₆ for lithium-ion batteries, researchgate.net the primary focus for Al-ion batteries highlights AlF₃'s role in creating robust solid electrolytes. eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media A solid polymer electrolyte incorporating AlF₃ particles has also shown promise, enabling Li-ion transference and hindering dendritic growth in Li-O₂ batteries. researchgate.net

Table 2: Performance Metrics in Aluminum-Ion Battery Research

| Component/Property | Value/Description | Notes | Source(s) |

| Electrolyte Type | Solid-state electrolyte with AlF₃ salt | Enhances stability, prevents leaks, improves safety. | eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media |

| Cycle Life | 10,000 cycles | With <1% capacity loss. | eurekalert.orgrinnovabili.nettheenergymix.comess-news.com |

| Ionic Conductivity | 7.0 mS/cm | Reported for a solid-state Al-ion battery electrolyte. | rinnovabili.net |

| Recyclability of AlF₃ | Up to 80% recovery | Reduces production costs and environmental impact. | rinnovabili.netess-news.comnih.gov |

| Structural Feature of AlF₃ | 3D porous structure | Facilitates Al ion hopping and increases conductivity. | eurekalert.orgrinnovabili.netess-news.com |

Intercalation Chemistry of this compound in Electrode Materials (e.g., Graphite)

The intercalation chemistry of AlF₃ within electrode materials, particularly graphite (B72142), is an active area of research for rechargeable batteries. Theoretical studies employing density functional theory (DFT) have investigated the intercalation and diffusion of AlF₃ in graphite. rsc.orgresearchgate.netresearchgate.netacs.org These studies suggest that AlF₃ molecules can intercalate into graphite layers, forming stable configurations and exhibiting low diffusion energy barriers, potentially enabling fast battery charging and discharging. rsc.orgresearchgate.net

Research indicates that AlF₃ molecules can form clusters between graphite layers and self-assemble through interactions mediated by graphene buckling. researchgate.net AlF₃ has been utilized as an electrolyte component in rechargeable aluminum batteries with graphite electrodes, reportedly improving the reversibility of charging and discharging processes. researchgate.netresearchgate.netacs.org While AlF₃ has been explored as a solvent component in aqueous aluminum ion batteries, hydronium ions have been identified as the primary intercalation species in those systems. utoronto.ca Additionally, AlF₃ serves as a solid electrolyte interphase layer in lithium-ion batteries. mdpi.com

Compound List:

this compound (AlF₃)

Magnesium fluoride (MgF₂)

Lithium fluoride (LiF)

Aluminum oxide (Al₂O₃)

Lanthanum fluoride (LaF₃)

Titanium tetrafluoride (TiF₄)

Aluminum chloride (AlCl₃)

Lithium hexafluorophosphate (B91526) (LiPF₆)

Aluminum trifluoromethanesulfonate (B1224126) (Al(OTF)₃)

Lithium manganese oxide (LiMn₂O₄)

Lithium cobalt oxide (LiCoO₂)

Lithium nickel manganese cobalt oxide (LiNiₓMn<0xE1><0xB5><0xA7>Co<0xE2><0x82><0x91>O₂)

Lithium nickel cobalt aluminum oxide (LiNi<0xE1><0xB5><0xBD>Co<0xE1><0xB5><0xA7>Al<0xE2><0x82><0x91>O₂)

Aluminum trifluoride framework (F-SSAF)

1-ethyl-3-methylimidazolium (B1214524) chloride with AlCl₃ (EMIC-AlCl₃)

Fluoroethylene carbonate (FEC)

β-Lithium this compound (β-Li₃AlF₆)

Poly(vinylidene fluoride) (PVdF)

Role in Enhancing Performance and Longevity of Rechargeable Batteries

This compound (AlF₃) has garnered attention for its potential to improve the performance and extend the lifespan of rechargeable batteries, particularly lithium-ion batteries. Its inert nature and the stable Al³⁺ ion, which is not readily oxidized or reduced under typical battery operating conditions, make it suitable for electrode protection df-chemicals.com.

Research indicates that AlF₃ can be employed as a protective coating on cathode materials to mitigate side reactions, such as transition metal dissolution, thereby enhancing cycling stability df-chemicals.comrsc.orgfrontiersin.orgaip.org. For instance, AlF₃ coatings have been shown to suppress gas generation in Li₄Ti₅O₁₂ (LTO) anodes, leading to improved high-rate charge/discharge performance rsc.org. In lithium-ion batteries, AlF₃ has also been investigated as a potential cathode material itself, demonstrating initial capacities exceeding 900 mAh/g, though often accompanied by rapid capacity fade in early studies chalcogen.roakjournals.com.

More recently, advancements in aluminum-ion (Al-ion) batteries have highlighted the role of this compound in creating solid-state electrolytes mdpi.comiwaponline.comdf-chemicals.comresearchgate.netgithub.io. By incorporating an inert this compound salt into an electrolyte, researchers have developed solid-state electrolytes with a 3D porous structure that facilitates smooth aluminum ion transport and increases conductivity mdpi.comiwaponline.comresearchgate.net. These Al-ion batteries have shown exceptional longevity, with some achieving up to 10,000 charge-discharge cycles with over 99% Coulombic efficiency mdpi.comiwaponline.comgithub.io. Furthermore, the use of AlF₃ in these systems has contributed to enhanced moisture resistance, physical, and thermal stability mdpi.comiwaponline.com. The recyclability of AlF₃ components in these batteries also presents a sustainable advantage mdpi.comiwaponline.com.

| Battery Component | Role of this compound | Key Benefit | Reference |

| Cathode | Protective coating | Suppresses side reactions, enhances stability df-chemicals.comrsc.orgfrontiersin.orgaip.org | df-chemicals.comrsc.orgfrontiersin.orgaip.org |

| Cathode | Active material | High initial capacity chalcogen.roakjournals.com | chalcogen.roakjournals.com |

| Electrolyte | Solid-state component | Improves ion transport, enhances longevity mdpi.comiwaponline.comresearchgate.netgithub.io | mdpi.comiwaponline.comresearchgate.netgithub.io |

| Anode | Protective coating | Suppresses gas generation rsc.org | rsc.org |

Advanced Ceramics and Glass Science

This compound plays a significant role in advanced ceramics and glass science, acting as a modifying agent and influencing structural and crystallization properties.

Research into this compound as a Modifying Agent for Ceramic Properties

This compound (AlF₃) is utilized in the ceramics industry as a fluxing agent and a property enhancer df-chemicals.comdf-chemicals.com. Its addition can refine the grain structure of ceramic materials, leading to improved mechanical properties such as hardness and fracture toughness df-chemicals.com. AlF₃ contributes to the structural integrity of ceramics, making them more resistant to wear, abrasion, and thermal shock df-chemicals.com. It is also incorporated into electronic ceramics to enhance dielectric strength and reduce thermal expansion df-chemicals.com. In refractory materials, AlF₃ improves thermal stability and resistance to chemical attack df-chemicals.com. Furthermore, AlF₃ can act as a sintering aid, promoting liquid-phase sintering and potentially lowering the required sintering temperatures, which is beneficial for energy cost reduction mrs-j.orgzingin.co. For example, AlF₃ addition in AlN ceramics has been shown to improve thermal conductivity and facilitate lower-temperature sintering mrs-j.org. In mullite (B73837)/Al₂O₃ composites, AlF₃ promotes mullite whisker formation, which significantly enhances fracture toughness and thermal shock resistance researchgate.net.

Exploration of this compound in Nanostructured and Hybrid Ceramics

Research is exploring the use of this compound in nanostructured and hybrid ceramics to achieve novel properties. The application of nanoscopic this compound as a sintering additive for alumina (B75360) ceramics has been investigated, aiming to reduce sintering temperatures and restrict grain growth, thereby promoting a homogeneous microstructure ceramic-science.com. While nanoscopic magnesium fluoride proved effective in producing transparent corundum ceramics with high hardness, nanoscopic this compound presented challenges due to its Lewis acidity, phase transformation, and tendency towards pyrohydrolysis, which can lead to outgassing effects ceramic-science.com. However, AlF₃ has been identified as a potential additive for creating advanced ceramic materials with enhanced strength, toughness, and thermal stability df-chemicals.com. In the context of MXene-based materials for ceramics, this compound compounds have been noted as surface impurities that can be reduced with specific etching agents mdpi.com.

Influence on Crystallization and Structural Properties of Glass Matrices

This compound significantly influences the crystallization and structural properties of glass matrices. When incorporated into glass compositions, AlF₃ can act as a nucleating agent, promoting crystallization chalcogen.roakjournals.comtu-clausthal.decsic.esresearchgate.netacademie-sciences.fr. The effect of AlF₃ on glass transition temperature (Tg) and crystallization temperatures (Tx) is dependent on the base glass composition. For instance, substituting PbO with AlF₃ in lead borate (B1201080) glasses increases Tg, while replacing B₂O₃ with AlF₃ decreases Tg, Tx, and Tc chalcogen.ro. AlF₃ can also affect thermal stability, with studies indicating a reduction in the ΔT value (a measure of thermal stability) in some glass systems, suggesting its role as an efficient nucleation agent chalcogen.ro. In NaPO₃-AlF₃ glasses, the glass transition temperature (Tg) varies with aluminum content and fluoride levels, with higher Tg generally observed for higher aluminum content and lower fluoride levels github.io. The crystallization kinetics of this compound glass have been studied using DSC, yielding activation energies for crystallization aip.orgresearchgate.netresearchgate.net. The presence of AlF₃ in fluoride glasses can also lead to a break in the crystallization of the aluminosilicate (B74896) matrix due to the formation of LaF₃ akjournals.com.

| Glass Composition (Base) | AlF₃ Addition Effect | Property Affected | Reference |

| Lead Borate | Increases Tg, Tx, Tc when replacing PbO | Thermal properties | chalcogen.ro |

| Lead Borate | Decreases Tg, Tx, Tc when replacing B₂O₃ | Thermal properties | chalcogen.ro |

| Lead Borate | Reduces ΔT (acts as nucleation agent) | Thermal stability | chalcogen.ro |

| NaPO₃ | Higher Tg with higher Al content, lower F levels | Glass transition temperature | github.io |

| Na₂O–Al₂O₃–SiO₂ (doped with LaF₃) | Decreases Tg and ΔCp; decreases Tx (second stage) | Thermal properties | akjournals.com |

| ZrF₄–BaF₂–LaF₃–YF₃ | Can act as a nucleating agent | Crystallization | researchgate.net |

| CaF₂–AlF₃–SiO₂ | Enables sintering at 800–825°C; low dielectric constant | Sintering, Dielectric properties | researchgate.net |

Environmental Remediation Technologies Research

Aluminum-based materials, including metal-organic frameworks (MOFs) and aluminum oxides/hydroxides, are being researched for their efficacy in removing fluoride from water.

Mechanisms of Fluoride Adsorption by Aluminum-Based Adsorbents (e.g., Metal-Organic Frameworks)

Aluminum-based adsorbents, particularly aluminum-based MOFs and aluminum oxides/hydroxides, are investigated for their capacity to remove fluoride ions from aqueous solutions due to their high affinity for fluorine frontiersin.orgmdpi.comiwaponline.commdpi.comdntb.gov.uascielo.org.zanih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.goviwaponline.com. The primary mechanisms driving fluoride adsorption often involve a combination of electrostatic attraction, complexation, ion exchange, and chemical adsorption frontiersin.orgmdpi.comiwaponline.commdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

Aluminum-based MOFs, such as NH₂-MIL-101(Al), have demonstrated significant fluoride adsorption capacities, with reported values reaching up to 31.2 mg/g under specific conditions mdpi.comdntb.gov.ua. These MOFs often exhibit a monolayer adsorption model and are governed by chemical adsorption as the predominant mechanism mdpi.comdntb.gov.ua. The adsorption process can be rapid, with equilibrium achieved within minutes to a few hours, depending on the specific MOF and conditions mdpi.comdntb.gov.uaresearchgate.net. Al-based MOFs like AlFu have shown exceptionally high adsorption capacities, reported as high as 600 mg/g mdpi.com.

Aluminum oxides and hydroxides also serve as effective fluoride adsorbents. Boehmite, a form of aluminum hydroxide (B78521), has shown a maximum defluoridation capacity of 42.08 mg/m² iwaponline.com. Aluminum-coated sand (AlCS), primarily consisting of amorphous aluminum oxides, follows pseudo-second-order kinetics and Langmuir adsorption, with effective removal observed over a broad pH range researchgate.net. The adsorption mechanism for these materials typically involves ligand exchange between fluoride and surface hydroxyl groups, electrostatic attraction, and complexation rsc.orgfrontiersin.orgiwaponline.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. The efficiency of these adsorbents is influenced by factors such as pH, adsorbent dosage, and initial fluoride concentration mdpi.comiwaponline.comresearchgate.netdntb.gov.uascielo.org.zaresearchgate.netresearchgate.netnih.gov.

| Adsorbent Type | Maximum Adsorption Capacity (mg/g or mg/m²) | Primary Adsorption Mechanism(s) | Key Reference(s) |

| NH₂-MIL-101(Al) (MOF) | 31.2 mg/g (at pH 3.0) | Chemical adsorption, monolayer adsorption | mdpi.comdntb.gov.ua |

| AlFu (MOF) | 600 mg/g | Electrostatic attraction, complexation | mdpi.com |

| Al-MOF-5 (MOF) | 46.08 mg/g | Electrostatic attraction, complexation | mdpi.com |

| Al-TDC (MOF) | 107.5 mg/g | Ligand exchange, electrostatic attraction | mdpi.com |

| Boehmite (Aluminum Hydroxide) | 42.08 mg/m² | Ligand exchange, electrostatic attraction | iwaponline.com |

| Aluminum Coated Sand (Amorphous Al Oxides) | Not specified (effective removal within 1 hr) | Langmuir/Freundlich, physical adsorption, pseudo-second order | researchgate.net |

| Tea Waste Supported Hydrous Aluminum Oxide | 42.14 mg/g | Hydroxyl/sulfate ion exchange, pseudo-second-order kinetics | rsc.org |

| Aluminum-hydroxide-modified Diatomite (Al-DA) | 97.3% removal (at 4 g/L dosage, pH 4) | Electrostatic attraction, complexation, ion-exchange | nih.gov |

| Activated Alumina (from pseudo-boehmite) | Not specified (max at pH 4) | Electrostatic interaction, chemisorption | researchgate.net |

| Aluminum-based adsorbent (precipitation method) | 43.29 mg/g | Ion exchange, Langmuir isotherm | researchgate.net |

List of Compounds Mentioned:

this compound (AlF₃)

Aluminum oxide (Al₂O₃)

Aluminum hydroxide (Al(OH)₃)

Aluminum chloride (AlCl₃)

Aluminum trifluoromethanesulfonate (Al(OTf)₃)

Aluminum-based Metal-Organic Frameworks (Al-based MOFs)

NH₂-MIL-101 (Al)

NH₂-MIL-101 (Fe)

Al-MOF-5

Al-TDC

Zr-TDC

Ce-TDC

AlFu MOF

MIL-96(Al)

MOF-801

La-BTC MOFs

Al-Cu oxide nanoparticles

Boehmite

Bayerite

Gibbsite

Activated Alumina

Diatomite (DA)

Al-DA

Mullite

Magnesium fluoride (MgF₂)

Titanium dioxide (TiO₂)

Ferric oxide (Fe₂O₃)

Calcium fluoride (CaF₂)

Sodium fluoride (NaF)

Potassium fluoride (KF)

Yttrium oxide (Y₂O₃)

Yttrium fluoride (YF₃)

Lithium fluoride (LiF)

Sodium phosphate (B84403) (NaPO₃)

Lanthanum fluoride (LaF₃)

Zirconium fluoride (ZrF₄)

Barium fluoride (BaF₂)

Strontium fluoride (SrF₂)

Magnesium oxide (MgO)

Sodium this compound (Na₃AlF₆)

Lithium hexafluorophosphate (LiPF₆)

Lithium bis(fluorosulfonyl)imide (LiFSI)

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Lithium bis(oxalato)borate (LiBOB)

Lithium difluoro(oxalato)borate (LiDFOB)

Fluosilicic acid

Environmental Geochemistry and Biogeochemical Interactions of Aluminum Fluoride Complexes

Speciation and Transport of Aluminum-Fluoride Complexes in Aquatic Systems

The speciation of aluminum in aquatic environments is profoundly influenced by the presence of fluoride (B91410) ions, which form a series of stable and soluble complexes. In natural waters, dissolved mononuclear aluminum can be categorized into three main forms: the free aquo aluminum ion (Al³⁺), aluminum complexed with fluoride, and aluminum bound to organic ligands. consensus.appnih.gov The formation of aluminum-fluoride complexes is a dominant process, particularly in acidic to neutral waters, effectively shifting the aluminum speciation away from free Al³⁺ and hydroxo-complexes toward inorganic fluoro-complexes. consensus.appconsensus.app

The specific aluminum-fluoride species that predominate is highly dependent on environmental conditions, primarily pH and the relative concentrations of aluminum and fluoride. usgs.gov The primary complexes formed include AlF²⁺, AlF₂⁺, and AlF₃⁰. consensus.app In acidic waters, these fluoride complexes can constitute the main form of dissolved aluminum. nih.govusgs.gov For instance, in acidic surface waters, organic and fluoride complexes are the predominant forms of aluminum. nih.gov Once formed, these aluminum-fluoride complexes are notably stable, which facilitates their transport and persistence in aquatic systems. consensus.app Their stability and solubility mean they can remain in the water column, influencing both the mobility and the biogeochemical cycling of aluminum. consensus.app

The following table illustrates the distribution of aluminum species under specific conditions, highlighting the significance of fluoride complexation.

| Species Category | Condition 1: Low Fluoride (1 µM) | Condition 2: Moderate Fluoride (5 µM) |

| Free Al³⁺ | ~7% | ~1% |

| Al-OH Complexes | ~16% | ~2% |

| Al-F Complexes | ~75% | ~97% |

| (Data synthesized from modeling studies in acidified waters.) clemson.edu |

Geochemical Cycling and Mobility in Natural Environments (Soils, Streams, Volcanic Ash Deposits)

The geochemical behavior of aluminum fluoride is dictated by complex interactions within various natural matrices, including soils, streams, and volcanic deposits.